molecular formula C11H13N3OS B2593919 [3-(4-Methoxyphenyl)prop-2-enylideneamino]thiourea CAS No. 99857-07-5

[3-(4-Methoxyphenyl)prop-2-enylideneamino]thiourea

Cat. No. B2593919
CAS RN: 99857-07-5
M. Wt: 235.31
InChI Key: ORFNREOSBWPYJL-UHFFFAOYSA-N
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Description

[3-(4-Methoxyphenyl)prop-2-enylideneamino]thiourea (MPPTA) is an organosulfur compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 181-183°C and a molecular weight of 208.26 g/mol. MPPTA is a versatile compound that can be used for a variety of laboratory and scientific applications, including synthesis, biochemical and physiological effects, and mechanism of action. In

Scientific Research Applications

Molecular Docking and DNA Binding

A compound closely related to [3-(4-Methoxyphenyl)prop-2-enylideneamino]thiourea was synthesized and investigated for its molecular docking, DNA binding, cytotoxicity, and theoretical studies. The study revealed the compound's ability to bind with B-DNA, showing significant binding energy and potential interactions with DNA strands. The cytotoxic nature of the compound was assessed against specific cell lines, showing promising results which were in good agreement with theoretical predictions (Mushtaque et al., 2016).

Anticancer Activity

Another study focused on thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety, designed as potential antitumor agents. These compounds were evaluated for their in vitro anticancer activity against various human cancer cell lines. Some compounds exhibited significant cytotoxic activity, suggesting their potential as novel anticancer agents. The study also included structure-activity relationship (SAR) analysis, molecular docking against VEGFR-2, and ADMET prediction, highlighting the compounds' potential therapeutic applications (Parmar et al., 2021).

Synthesis and Characterization

Research has also been conducted on the synthesis, characterization, and quantum chemical analyses of thiourea derivatives, including 3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea. These studies provide insights into the compounds' structures and potential biological applications. For instance, one study evaluated the cytotoxicity and cell cycle analysis of such a compound, revealing its non-toxic nature against specific cell lines and its ability to induce cell cycle arrest (Mushtaque et al., 2017).

Structural Characterization and Biological Evaluation

Further research includes the structural characterization of copper(II) complexes containing thiourea derivatives and their precursor molecular structures. These studies not only provide detailed insights into the compounds' molecular structures but also explore their potential biological applications, including antimicrobial and antifungal activities (Tadjarodi et al., 2007).

properties

IUPAC Name

[3-(4-methoxyphenyl)prop-2-enylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-15-10-6-4-9(5-7-10)3-2-8-13-14-11(12)16/h2-8H,1H3,(H3,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFNREOSBWPYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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